molecular formula C7H14O5 B8710798 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acetate CAS No. 13051-29-1

3-Hydroxy-2,2-bis(hydroxymethyl)propyl acetate

Cat. No. B8710798
M. Wt: 178.18 g/mol
InChI Key: OORDEDRRTSWSRC-UHFFFAOYSA-N
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Patent
US05367061

Procedure details

Pentaerythritol (9.5 grams, 0.07 mol), 7.0 grams (0.02 mol) of pentaerythritol tetraacetate and 500 mg of potassium carbonate were heated for 12 hours at 180° C. A light brown solution resulted which was boiled for 15 minutes in 50 ml of acetone and the resulting precipitate was filtered off. The filtrate was concentrated and passed through a plug of silica gel using acetone as a solvent. The mixture was purified by flash chromatography (1:1, CHCl3 :acetone) to yield a product of Rf =0.1. Addition of 25 ml of ether caused the product to solidify, yielding 4.6 grams of pentaerythritol monoacetate as a white solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC(CO)(CO)CO.[C:10]([O:13][CH2:14][C:15]([CH2:26][O:27]C(=O)C)([CH2:21][O:22]C(=O)C)[CH2:16][O:17]C(=O)C)(=[O:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].CCOCC>CC(C)=O>[C:10]([O:13][CH2:14][C:15]([CH2:26][OH:27])([CH2:21][OH:22])[CH2:16][OH:17])(=[O:12])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OCC(CO)(CO)CO
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)OCC(COC(C)=O)(COC(C)=O)COC(C)=O
Name
Quantity
500 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A light brown solution resulted which
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography (1:1, CHCl3 :acetone)
CUSTOM
Type
CUSTOM
Details
to yield a product of Rf =0.1

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CO)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 129.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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